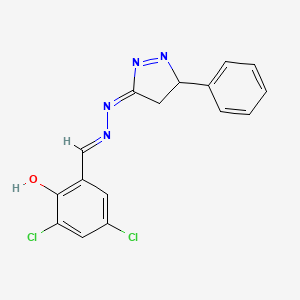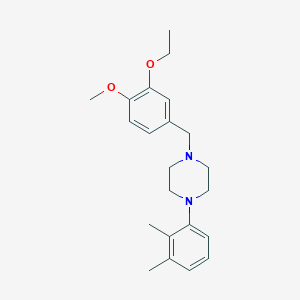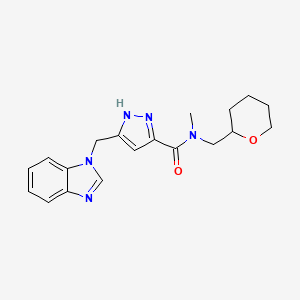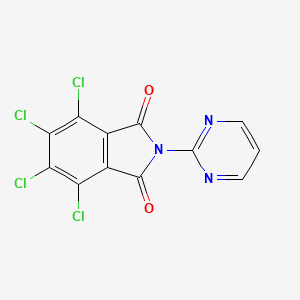![molecular formula C15H22N2O B6005597 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol, also known as EBIO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective activator of the potassium channel, which makes it a valuable tool in the study of cellular physiology and pharmacology.
科学研究应用
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol has been used in a variety of scientific research applications, including the study of potassium channels, cellular physiology, and pharmacology. This compound has been shown to selectively activate the KCNQ potassium channel, which plays a crucial role in regulating neuronal excitability and cardiac function. By activating this channel, 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol can be used to study the physiological effects of potassium channel activation and to develop new treatments for diseases such as epilepsy and cardiac arrhythmias.
作用机制
The mechanism of action of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol involves the activation of the KCNQ potassium channel, which leads to hyperpolarization of the cell membrane and a decrease in cellular excitability. This activation is selective for the KCNQ channel and does not affect other potassium channels or ion channels. The precise mechanism of how 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol activates the KCNQ channel is still under investigation, but it is believed to involve a conformational change in the channel protein that allows potassium ions to flow through the channel.
Biochemical and Physiological Effects
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol has been shown to have a wide range of biochemical and physiological effects, including the regulation of neuronal excitability, the modulation of cardiac function, and the regulation of insulin secretion. These effects are mediated by the activation of the KCNQ potassium channel and the resulting hyperpolarization of the cell membrane. 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol has also been shown to have anti-inflammatory effects and to protect against ischemic injury in the brain and heart.
实验室实验的优点和局限性
One of the main advantages of using 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol in lab experiments is its selectivity for the KCNQ potassium channel. This allows researchers to study the physiological effects of potassium channel activation without affecting other ion channels or cellular processes. 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol is also relatively easy to synthesize and has a long shelf life, which makes it a convenient tool for scientific research. However, one limitation of using 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the study of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol and its use in scientific research. One area of interest is the development of new drugs that target the KCNQ potassium channel for the treatment of diseases such as epilepsy and cardiac arrhythmias. Another area of interest is the study of the effects of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol on other cellular processes, such as gene expression and protein synthesis. Finally, the development of new methods for the delivery of 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol to specific tissues and cells could expand its potential applications in scientific research.
合成方法
2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol can be synthesized using a multi-step process that involves the reaction of 1-ethyl-1H-indole-3-carboxaldehyde with an amine followed by reduction with sodium borohydride. The resulting product is then reacted with butyl bromide to form the final compound. This synthesis method has been optimized to produce high yields of pure 2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol, which is essential for its use in scientific research.
属性
IUPAC Name |
2-[(1-ethylindol-3-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-13(11-18)16-9-12-10-17(4-2)15-8-6-5-7-14(12)15/h5-8,10,13,16,18H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXDSULNCMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN(C2=CC=CC=C21)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Ethylindol-3-yl)methyl]amino}butan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclohexylmethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B6005521.png)


![N,1-diethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-piperidinecarboxamide](/img/structure/B6005545.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(3-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005556.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![2-benzyl-6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005575.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6005616.png)
